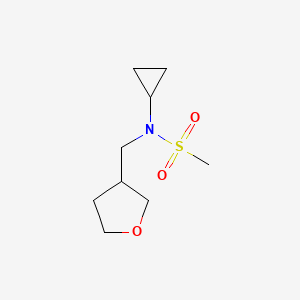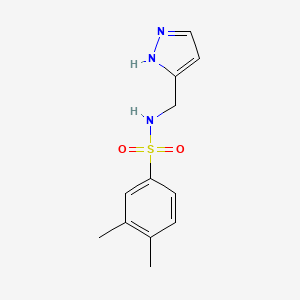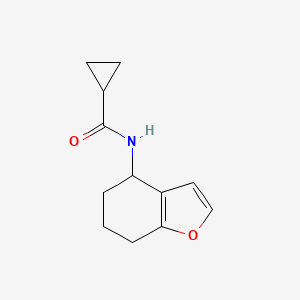
(4-Fluorophenyl)(p-tolylmethyl) sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)(p-tolylmethyl) sulfone, also known as FPPTS, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a sulfone compound that contains both a fluorophenyl and a tolylmethyl group.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)(p-tolylmethyl) sulfone involves its ability to bind to proteins. The fluorophenyl group of (4-Fluorophenyl)(p-tolylmethyl) sulfone can interact with amino acids in the protein, while the tolylmethyl group can interact with hydrophobic regions. This allows (4-Fluorophenyl)(p-tolylmethyl) sulfone to bind to a variety of proteins and emit a fluorescent signal.
Biochemical and Physiological Effects
(4-Fluorophenyl)(p-tolylmethyl) sulfone has not been found to have any significant biochemical or physiological effects. It is considered to be a non-toxic compound that can be safely used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Fluorophenyl)(p-tolylmethyl) sulfone is its ability to bind to a variety of proteins, making it a versatile tool for studying protein interactions. It also has a high fluorescence quantum yield, making it a sensitive probe for detecting proteins. However, (4-Fluorophenyl)(p-tolylmethyl) sulfone has a limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving (4-Fluorophenyl)(p-tolylmethyl) sulfone. One area of interest is the development of new fluorescent probes based on the structure of (4-Fluorophenyl)(p-tolylmethyl) sulfone. Researchers are also exploring the use of (4-Fluorophenyl)(p-tolylmethyl) sulfone in imaging techniques, such as fluorescence microscopy. Additionally, (4-Fluorophenyl)(p-tolylmethyl) sulfone may have potential applications in drug discovery and development, as it can be used to study protein-drug interactions.
In conclusion, (4-Fluorophenyl)(p-tolylmethyl) sulfone is a unique compound that has gained attention in scientific research due to its ability to bind to proteins and emit a fluorescent signal. Its properties make it a useful tool for studying protein interactions and localization. While it has some limitations, such as limited solubility in water, (4-Fluorophenyl)(p-tolylmethyl) sulfone has potential applications in a variety of research areas, including drug discovery and development.
Méthodes De Synthèse
The synthesis of (4-Fluorophenyl)(p-tolylmethyl) sulfone involves the reaction of 4-fluorophenylmagnesium bromide with p-tolylmethyl sulfone. This reaction results in the formation of (4-Fluorophenyl)(p-tolylmethyl) sulfone as a white solid with a high yield. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
(4-Fluorophenyl)(p-tolylmethyl) sulfone has been used in various scientific research applications. One of its main uses is as a fluorescent probe for detecting proteins. (4-Fluorophenyl)(p-tolylmethyl) sulfone has been found to bind to proteins and emit a fluorescent signal, making it a useful tool for studying protein interactions and localization.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)sulfonylmethyl]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2S/c1-11-2-4-12(5-3-11)10-18(16,17)14-8-6-13(15)7-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJBKPVQTNDKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)sulfonylmethyl]-4-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)


![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)

![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)
![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
